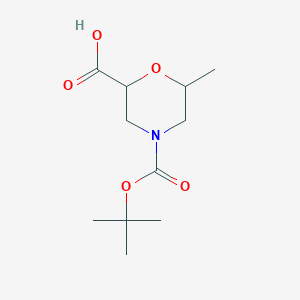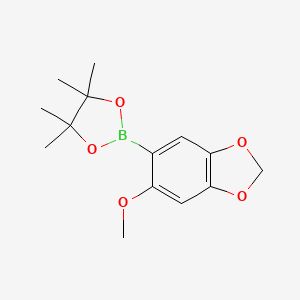
3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1631756-19-8 . It has a molecular weight of 256.06 and its IUPAC name is 2,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6,16H,1-4H3 . This indicates the presence of a boron atom, two fluorine atoms, and a hydroxyl group in the structure.Chemical Reactions Analysis
Boronic esters, including this compound, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . and is shipped at room temperature .Mecanismo De Acción
Target of Action
Boronic acids and their esters are known to have a wide range of targets due to their ability to form reversible covalent bonds with proteins, particularly with enzymes that have hydroxyl groups in their active sites .
Mode of Action
Boronic acids and their esters are known to interact with their targets by forming reversible covalent bonds with hydroxyl groups, which can lead to the inhibition or modulation of the target’s activity .
Biochemical Pathways
It’s known that boronic acids and their esters can affect a variety of biochemical pathways due to their broad range of potential targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their stability, solubility, and the presence of transporters .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as ph can significantly influence the rate of hydrolysis of boronic esters .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
Análisis Bioquímico
Biochemical Properties
This reaction involves the transmetalation of nucleophilic organic groups from boron to palladium .
Molecular Mechanism
In the context of Suzuki–Miyaura coupling, the compound may participate in oxidative addition and transmetalation processes .
Temporal Effects in Laboratory Settings
The compound is known to be stable at temperatures between 2-8°C .
Metabolic Pathways
Boronic esters are known to be involved in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations .
Propiedades
IUPAC Name |
2,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLMATJLRMWZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

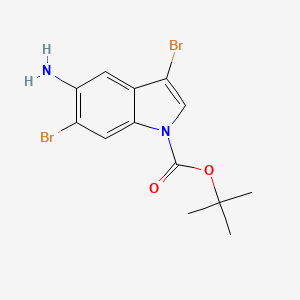

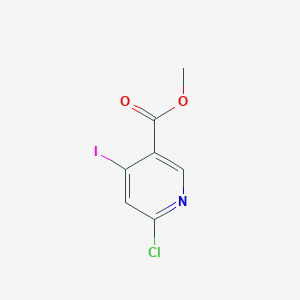
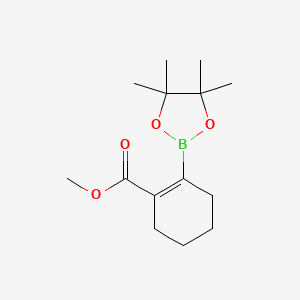
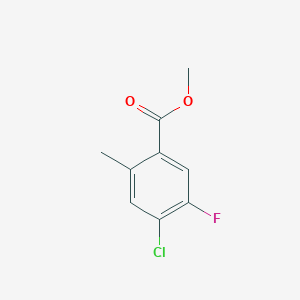

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)
